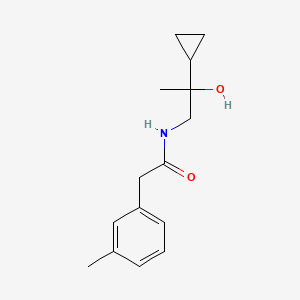

N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide is an acetamide derivative characterized by a 3-methylphenyl group attached to the acetyl moiety and a nitrogen-bound 2-cyclopropyl-2-hydroxypropyl side chain. The compound’s structure combines a lipophilic 3-methylphenyl ring with a polar hydroxy group and a cyclopropyl moiety, which may influence its solubility, metabolic stability, and receptor-binding properties.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-4-3-5-12(8-11)9-14(17)16-10-15(2,18)13-6-7-13/h3-5,8,13,18H,6-7,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLJMOHOSSRFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate. This can be done through a nucleophilic substitution reaction using a suitable hydroxypropyl halide.

Attachment of the methylphenyl group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using a methylphenyl acyl chloride.

Formation of the acetamide: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents or nucleophiles such as sodium hydride or organolithium reagents can be employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and methylphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Implications

Phenyl Substituents: The 3-methyl group in the target compound and A-369508 may enhance lipophilicity compared to methoxy () or cyano () substituents. The methyl group’s electron-donating nature could influence receptor interactions, as seen in A-369508’s D4 agonist activity .

Nitrogen Side Chains: The 2-cyclopropyl-2-hydroxypropyl chain in the target compound introduces both steric hindrance (cyclopropyl) and hydrogen-bonding capacity (hydroxyl). This contrasts with simpler cyclopropylmethyl () or non-hydroxylated chains (). Piperazinyl-cyanophenyl side chains (A-369508) enable extended receptor interactions, critical for D4 selectivity .

Biological Activity Trends: Dopamine Receptor Targeting: A-369508’s piperazinyl-cyanophenyl side chain highlights the importance of extended aromatic systems in D4 agonism, a feature absent in the target compound . Cytotoxicity: reports acetamide derivatives (e.g., N-(4-hydroxyphenethyl)acetamide) with moderate cytotoxicity, suggesting that the target compound’s hydroxyl group may confer similar activity .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.34 g/mol

The compound features a cyclopropyl group, a hydroxypropyl moiety, and an acetamide functional group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to modulate enzyme activity, potentially influencing various metabolic pathways.

Enzyme Interaction Studies

Research indicates that this compound can interact with several enzymes, which may lead to altered metabolic processes. For instance, studies have shown that it can inhibit certain enzyme activities, impacting pathways related to inflammation and pain management.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that the compound exhibits notable anti-inflammatory effects in vitro. It was shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

- Cytotoxicity Assessments : In cytotoxicity assays against various cancer cell lines, this compound displayed moderate cytotoxic effects with IC50 values indicating selective toxicity towards cancer cells while sparing normal cells.

- Analgesic Properties : The compound has been evaluated for analgesic properties in animal models. Results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as a pain management agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide, and how can reaction efficiency be optimized?

A standard approach involves coupling 3-methylphenylacetic acid with 2-cyclopropyl-2-hydroxypropylamine using a carbodiimide-based reagent (e.g., EDC) in dichloromethane, catalyzed by triethylamine at low temperatures (273 K). This method minimizes side reactions like hydrolysis of the active ester intermediate . Optimization can include:

- Solvent selection : Dichloromethane or DMF for improved solubility.

- Temperature control : Maintaining 273 K to suppress racemization or degradation.

- Stoichiometry : A 1:1 molar ratio of acid to amine, with excess EDC (1.2–1.5 equivalents) to drive the reaction to completion.

Post-synthesis, purification via column chromatography or recrystallization from methylene chloride is advised.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR spectroscopy : Analyze - and -NMR spectra for characteristic peaks:

- Aromatic protons (3-methylphenyl) at δ 6.8–7.2 ppm.

- Acetamide carbonyl (C=O) at δ ~170 ppm in -NMR .

- X-ray crystallography : Single-crystal X-ray diffraction (SXRD) resolves the dihedral angles between the cyclopropyl-hydroxypropyl and 3-methylphenyl groups. For example, similar acetamides exhibit dihedral angles of 40–86° between aromatic and acetamide planes, stabilized by N–H⋯O hydrogen bonds . Use SHELX software for refinement .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or chloroform. Test experimentally via saturation assays.

- Stability : Stable at room temperature in inert atmospheres but may hydrolyze under acidic/basic conditions. Store desiccated at 253–298 K. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and 3-methylphenyl groups influence the compound’s pharmacological activity?

The cyclopropyl group introduces steric hindrance, potentially enhancing metabolic stability by shielding the acetamide bond from enzymatic cleavage. The 3-methylphenyl moiety’s electron-donating methyl group may modulate binding affinity to targets like kinases or GPCRs. Computational studies (e.g., molecular docking) can predict interactions with active sites, while substituent analogs (e.g., 4-bromo or 3-fluoro derivatives) can validate structure-activity relationships (SAR) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

- Twinned crystals : Common in flexible molecules with multiple rotatable bonds (e.g., cyclopropyl-hydroxypropyl chain). Use SHELXD for structure solution and refine with SHELXL, applying twin laws (e.g., two-fold rotation) .

- Disorder : Partial occupancy of the cyclopropyl group may occur. Model disorder using split atoms and restrain displacement parameters during refinement .

Q. Can this compound act as a kinase inhibitor, and what experimental assays are suitable for validating this activity?

Given structural parallels to thiazolopyrimidine-based kinase inhibitors (e.g., CDK inhibitors), in vitro kinase assays are recommended:

- Enzymatic assays : Measure IC values against CDK2/4/6 using ATP-coupled fluorescence polarization.

- Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. Compare with controls like Roscovitine .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallization and packing stability?

Q. What computational methods are effective for predicting the compound’s reactivity and electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map molecular electrostatic potential (MESP) and identify nucleophilic/electrophilic sites.

- HOMO-LUMO analysis : Predict charge-transfer interactions and redox behavior. For similar acetamides, HOMO-LUMO gaps range from 4.5–5.5 eV, correlating with stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.